molecular formula C24H32N2O3 B12488832 N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide

N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B12488832
M. Wt: 396.5 g/mol
InChI Key: PXHDYKXVMXILPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Cyclohexylation: The phenoxy intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide
  • N-cyclohexyl-2-(2-ethoxy-4-{[(3-(4-morpholinyl)propyl]amino}methyl)phenoxy)acetamide

Uniqueness

N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C24H32N2O3/c1-28-23-16-20(17-25-15-14-19-8-4-2-5-9-19)12-13-22(23)29-18-24(27)26-21-10-6-3-7-11-21/h2,4-5,8-9,12-13,16,21,25H,3,6-7,10-11,14-15,17-18H2,1H3,(H,26,27)

InChI Key

PXHDYKXVMXILPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.